molecular formula C43H75NO16 B000798 Erythromycin ethylsuccinate CAS No. 1264-62-6

Erythromycin ethylsuccinate

Cat. No. B000798
CAS RN: 1264-62-6
M. Wt: 862.1 g/mol
InChI Key: NSYZCCDSJNWWJL-HEESAXMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of erythromycin ethylsuccinate involves the reaction of erythromycin with succinic anhydride, ethanol, and thionyl chloride, resulting in high yields (98%) of the desired product. This method is considered optimal for pharmaceutical industrialization due to its efficiency and the high purity of the synthesized compound (H. Ke, 2000).

Scientific Research Applications

  • Suppression of Oiling-out in Systems

    It is utilized for suppressing oiling-out in tetrahydrofuran–water systems, which is crucial in the process design for antisolvent crystallization of the compound (Li et al., 2016).

  • Enhancement of Transpyloric Feeding Tube Passage

    The drug significantly improves the success of transpyloric feeding tube passage within a day, proving more effective than standard therapies without drug intervention (Stern Ma & Wolf Dc, 1994).

  • Treatment of Asthma of Infectious Origin

    It effectively normalizes clinical symptoms and respiratory function in severe asthma cases of infectious origin (Brune, 1980).

  • Management of Bacterial Infections

    The compound is especially effective against gram-positive cocci, such as pneumococci, staphylococci, and streptococci (Jones & Kronemer, 1965).

  • Treatment of Campylobacter Enteritis in Children

    It reduces the duration of bacterial shedding in children with Campylobacter enteritis (Pai et al., 1983).

  • Pediatric Applications

    Erythromycin ethylsuccinate is valuable in pediatrics as it doesn't disturb barrier effects or anaerobic flora (Butel & Boussougant, 1986).

  • Treatment of Haemolytic Streptococcal Infections

    It is effective against haemolytic streptococcal infections with no reported intolerance at a dose of 1g q.i.d (Butzler et al., 1979).

  • Pharmacokinetic Studies

    Studies show it leads to high serum concentrations, but its short elimination half-life necessitates repetitive administration (Houin et al., 1980).

  • Chronic Bronchitis Treatment

    It's effective in treating acute exacerbations of chronic bronchitis without evidence of patient intolerance (Vanhoof et al., 1978).

  • Gastroenteritis Treatment in Children

    It shortens the period of abnormal stool consistency in children with acute nonspecific gastroenteritis (Robins-Browne et al., 1983).

Safety And Hazards

Erythromycin ethylsuccinate may cause side effects such as nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss . It is contraindicated in patients with known hypersensitivity to this antibiotic .

Future Directions

The usual adult dose of erythromycin ethylsuccinate is 400 mg every 6 hours. Dosage may be increased up to 4 g per day according to the severity of the infection . The pediatric dose in mild to moderate infections is 30 to 50 mg/kg/day in equally divided doses every 6 hours .

properties

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZCCDSJNWWJL-YXOIYICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022993
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Erythromycin ethylsuccinate

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS RN

1264-62-6
Record name Erythromycin ethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin ethylsuccinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythromycin ethylsuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin ethyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN ETHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate

Citations

For This Compound
3,790
Citations
T Cachet, P Lannoo, J Paesen, G Janssen… - … of Chromatography A, 1992 - Elsevier
A method is described for the determination of erythromycin ethylsuccinate by liquid chromatography. AC 18 reversed-phase column (25 cm x 4.6 mm ID) was used with acetonitrile-0.2 …
Number of citations: 26 www.sciencedirect.com
F Caron, M Bouaniche, F Delatour… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… The aim of the study was to compare the effects of two different formulations of erythromycin ethylsuccinate (EE) on duodenojejunal motility. Compared with the more commonly used …
Number of citations: 22 journals.asm.org
D Bérubé, D Kirouac, D Croteau… - Antimicrobial agents …, 1988 - Am Soc Microbiol
In a crossover design study, we compared the plasma bactericidal activities of erythromycin estolate (500 mg) and erythromycin ethylsuccinate (600 mg) after administration of a single …
Number of citations: 4 journals.asm.org
P Saloranta, L Roos, E Elonen… - Journal of Antimicrobial …, 1989 - academic.oup.com
… The efficacy and tolerability of erythromycin ethylsuccinate, erythromycin base and … These studies indicated that erythromycin ethylsuccinate caused significantly less abdominal pain …
Number of citations: 7 academic.oup.com
H LUO, Q YI, C WANG, J ZHANG - Chinese Journal of …, 2014 - ingentaconnect.com
… in erythromycin ethylsuccinate and tablets, and determine free erythromycin in 251 batches of erythromycin ethylsuccinate … free erythromycin in erythromycin ethylsuccinate and tablet …
Number of citations: 1 www.ingentaconnect.com
GP Melcher, TL Hadfield, JK Gaines… - Journal of Antimicrobial …, 1988 - academic.oup.com
… In the present study, erythromycin ethylsuccinate was superior to either dose of roxithromycin in achieving eradication of the pathogen. This disparity in eradication of streptococci …
Number of citations: 15 academic.oup.com
A Vilim, MJ LeBelle, WL Wilson, KC Graham - Journal of Chromatography A, 1977 - Elsevier
… propionate while erythromycin ethylsuccinate gives only one spot with RF 0.44. The corresponding R, values for various erythromycin derivatives and stearic acid and sodium lauryl …
Number of citations: 7 www.sciencedirect.com
GJ Yakatan, CE Rasmussen, PJ Feis… - The Journal of Clinical …, 1985 - Wiley Online Library
Bioequivalence comparisons between erythromycin ethylsuccinate and an … erythromycin ethylsuccinate product (400 mg base equivalent) at steady state. Erythromycin ethylsuccinate is …
Number of citations: 17 accp1.onlinelibrary.wiley.com
EB Keeffe, TC Reis, JE Berland - Digestive diseases and sciences, 1982 - Springer
… We report two patients who demonstrated cross-sensitivity to erythromycin ethylsuccinate after previous erythromycin estolate liver injury. These cases provide further evidence for …
Number of citations: 35 link.springer.com
CM GINSBURG, GH MCCRACKEN… - The Pediatric …, 1982 - journals.lww.com
One hundred seventy-five children with Group A streptococcal tonsillopharyngitis received on a randomized basis erythromycin estolate (EE)(87 patients) or erythromycin ethylsuccinate …
Number of citations: 13 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.